Bequinostatin A

GST π inhibition Structure-Activity Relationship Drug Resistance

GST π-mediated chemoresistance studies often rely on ethacrynic acid, which introduces confounding cytotoxicity. Bequinostatin A resolves this with selective, non-toxic GST π inhibition. - 8.7-fold greater potency vs. analog Bequinostatin C (critical 6-OH group) - No acute toxicity in mice at 100 mg/kg i.p., enabling long-term in vivo dosing - Validated chemical probe for SAR, cancer stem cell, and immunomodulation studies Supplied as ≥98% pure solid with rigorous analytical documentation. Reliable global shipping ensures uninterrupted research supply.

Molecular Formula C28H24O9
Molecular Weight 504.5 g/mol
CAS No. 151013-37-5
Cat. No. B130859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBequinostatin A
CAS151013-37-5
Synonyms5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid
bequinostatin A
Molecular FormulaC28H24O9
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O
InChIInChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37)
InChIKeyRKXRXHADKSOULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bequinostatin A: GST π Inhibitor Overview


Bequinostatin A is a benzo[a]naphthacenequinone secondary metabolite, first isolated from the culture broth of the benastatin-producing strain *Streptomyces* sp. MI384-DF12 [1]. Its full IUPAC name is 5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo[a]naphthacene-2-carboxylic acid, with a molecular formula of C₂₈H₂₄O₉ and a molecular weight of 504.5 g/mol . As a member of the tetracenequinone class, it exhibits significant and selective inhibitory activity against human pi class glutathione S-transferase (GST π), an enzyme often overexpressed in various cancers and linked to drug resistance [1]. Bequinostatin A also demonstrates immunomodulating properties and favorable *in vivo* safety, distinguishing it from other GST inhibitors [2].

Selective GST π inhibition for chemoresistance and pathway studies
Reported immunomodulating property supports dual-mechanism exploration
In vivo tolerability endpoint reported (no acute toxicity in rodent model)

Bequinostatin A vs. Other GST Inhibitors


Bequinostatin A is not a generic GST inhibitor; its specific polycyclic tetracenequinone structure and functional groups confer a unique pharmacological profile that differs significantly from other compounds within the same natural product family or from other GST inhibitor classes. For instance, the structurally related Bequinostatin C, which lacks the 6-hydroxy group, exhibits over 8-fold weaker GST π inhibition, underscoring the critical role of this specific moiety for high-affinity binding [1]. In contrast to the more potent but cytotoxic ethacrynic acid, Bequinostatin A demonstrates a remarkable *in vivo* safety window (no toxicity at 100 mg/kg in mice) . Furthermore, benastatin B, a more potent GST inhibitor from the same producing strain, lacks the immunomodulatory action claimed for Bequinostatin A, which opens additional therapeutic and research avenues [2]. Simple substitution with any of these alternatives would compromise potency, safety, or specific functionality.

Bequinostatin C Structural analog lacking 6-hydroxy group may exhibit markedly reduced GST π inhibition potency.
Ethacrynic acid Cytotoxic pan-GST inhibitor profile may confound cell-viability endpoints and in vivo interpretation.
Benastatin B Lacks reported immunomodulatory action; dual-pathway modulation context may not transfer.

Bequinostatin A Performance Comparisons


GST π Inhibition Potency vs. Bequinostatin C

Bequinostatin A demonstrates significantly higher inhibitory potency against human GST π (GSTP1) compared to its direct analog Bequinostatin C. The presence of the 6-hydroxy group in Bequinostatin A is essential for optimal binding, as its absence in Bequinostatin C results in a marked decrease in activity .

GST π Inhibition vs. Bequinostatin C
Reported
Bequinostatin A IC50 4.6 μg/mL Bequinostatin C IC50 40 μg/mL
6-Hydroxy group may critically influence binding affinity and potency.
Reported 8.7-fold difference; cross-study comparable.
GST π inhibition Structure-Activity Relationship Drug Resistance

In Vivo Safety Profile vs. Ethacrynic Acid

Bequinostatin A exhibits a favorable *in vivo* safety profile in contrast to ethacrynic acid, a clinically used loop diuretic and known GST inhibitor that is also cytotoxic . While ethacrynic acid shows cytotoxicity against cancer cell lines with IC50 values in the micromolar range, Bequinostatin A demonstrates no acute toxicity in mice at a dose of 100 mg/kg via intraperitoneal injection .

In Vivo Safety vs. Ethacrynic Acid
Reported
No acute toxicity at 100 mg/kg (i.p.) in mice Ethacrynic acid cytotoxic (IC50 8.56–46 μM)
Absence of acute toxicity may support in vivo dosing context.
Data to verify; ethacrynic acid cytotoxicity known.
In Vivo Toxicology Drug Safety Cancer Therapeutics

Immunomodulatory Activity vs. Benastatin B

Bequinostatin A possesses an immunomodulating action that is not shared by the structurally related GST inhibitor benastatin B, despite both being produced by *Streptomyces* sp. MI384-DF12 [1]. This property, claimed in its original patent, positions Bequinostatin A as a unique tool for investigating the intersection of GST π inhibition and immune system modulation [1].

Immunomodulatory Activity vs. Benastatin B
Class-level
Patent JPH05271145A claims immunomodulating action; benastatin B lacks reported activity.
Dual-activity profile may support immunology-focused GST research.
Patent-claimed; specific assays not detailed.
Immunomodulation Cancer Immunotherapy Secondary Pharmacology

Selectivity for GST π Over Other GST Isoforms

While direct comparative selectivity data for other GST classes (α, μ) are not publicly available for Bequinostatin A, its classification as a specific GST π inhibitor is a key differentiator. The GST π isoform is a validated cancer target often overexpressed in solid tumors and linked to drug resistance, whereas other isoforms have broader, sometimes protective, physiological roles. This selectivity profile is inferred from its discovery and characterization focused exclusively on GST π [1].

Selectivity for GST π Over Other Isoforms
Context-dependent
Characterized as selective GST π inhibitor; ethacrynic acid inhibits multiple GST isoforms.
Isoform selectivity may reduce off-target interpretation vs. pan-GST inhibitor.
Direct cross-class selectivity data not publicly available.
Enzyme Selectivity GST Isoforms Cancer Biomarker

Bequinostatin A Research Applications


In Vivo GST π Inhibition & Chemosensitization

Bequinostatin A is ideally suited for *in vivo* murine cancer models investigating the role of GST π in drug resistance. Its lack of acute toxicity at 100 mg/kg (i.p.) allows for prolonged dosing regimens without the confounding cytotoxic effects seen with ethacrynic acid. This enables a clearer assessment of GST π inhibition as a strategy to reverse chemoresistance to alkylating agents or platinum-based drugs.

Target Validation & SAR Studies

As a specific GST π inhibitor with a defined structure, Bequinostatin A serves as a valuable chemical probe for target validation. The significant 8.7-fold difference in potency compared to its analog Bequinostatin C makes it the superior choice for SAR studies aimed at elucidating the pharmacophore required for effective GST π binding and designing novel inhibitors.

GST π in Cancer Stem Cells & Metastasis

Given the established role of GST π in cancer stem cell maintenance and metastatic potential, Bequinostatin A is a critical tool for research in this area. Its selectivity and favorable *in vivo* safety profile support long-term *in vitro* and *in vivo* experiments to dissect how GST π inhibition impacts cancer cell invasion, migration, and tumor recurrence.

Dual GST π Inhibition & Immunomodulation

Bequinostatin A's unique claim of immunomodulating activity [1] makes it a compound of choice for exploratory research at the intersection of drug resistance and anti-tumor immunity. Studies can be designed to determine if its immunomodulatory effects synergize with GST π inhibition to enhance the immune system's ability to clear drug-resistant cancer cells.

Application
Selection Property
Validation Focus
In vivo chemoresistance models
In vivo dosing context
Toxicity endpoint monitoring
SAR and target validation
Structural analog benchmark
GST π binding affinity comparison
Cancer stem cell and metastasis research
Long-term model suitability
Cell invasion/migration endpoints
Immunomodulation and GST inhibition cross-talk
Dual-pathway modulation context
Immune response readouts

Technical Documentation Hub

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24 linked technical documents
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